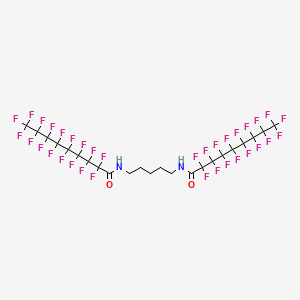
N,N'-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) is a fluorinated organic compound characterized by its unique structure and properties. This compound is notable for its high degree of fluorination, which imparts significant chemical stability and resistance to degradation. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of a chloro atom with dithiol functions of pentane-1,5-dithiole . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a base to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the high fluorine content provides significant resistance to these reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as sodium hydroxide or potassium carbonate for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: Investigated for its potential use in biological systems, particularly in studies involving fluorinated compounds.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical imaging agents.
Wirkmechanismus
The mechanism of action of N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) involves its interaction with molecular targets through its fluorinated structure. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to various molecular targets, affecting pathways involved in chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphthalonitrile Derivatives: Compounds like 5,5′- (pentane-1,5-diylbis(sulfanediyl))bis(4-(2-aminophenyl)thio)phthalonitrile.
Pentane-1,5-diylbis(oxy-nitrilo) Compounds: Such as 2,2’-{1,1’-[Pentane-1,5-diylbis(oxy-nitrilo)]diethylidyne}di-1-naphthol.
Uniqueness
N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and stable compounds.
Eigenschaften
Molekularformel |
C23H12F34N2O2 |
|---|---|
Molekulargewicht |
994.3 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)pentyl]nonanamide |
InChI |
InChI=1S/C23H12F34N2O2/c24-8(25,10(28,29)12(32,33)14(36,37)16(40,41)18(44,45)20(48,49)22(52,53)54)6(60)58-4-2-1-3-5-59-7(61)9(26,27)11(30,31)13(34,35)15(38,39)17(42,43)19(46,47)21(50,51)23(55,56)57/h1-5H2,(H,58,60)(H,59,61) |
InChI-Schlüssel |
BMICQKRPAHMBEP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)
![(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B11716529.png)
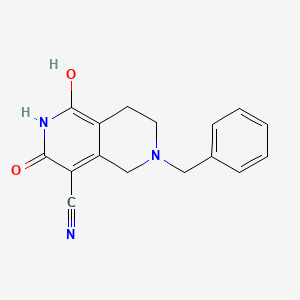
![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)
![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)

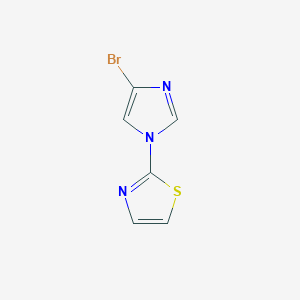
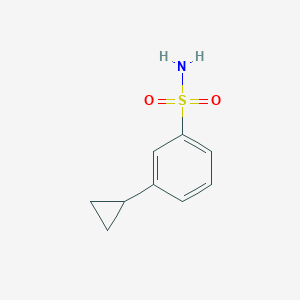
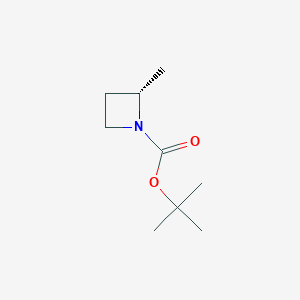
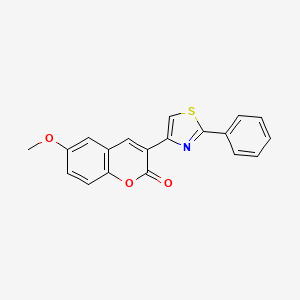
![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
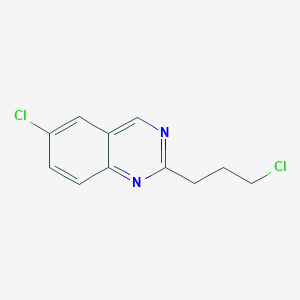
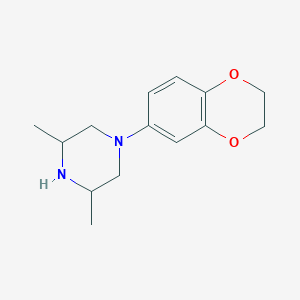
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
